![molecular formula C26H18N4O6S B2388487 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one CAS No. 2034400-36-5](/img/structure/B2388487.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H18N4O6S and its molecular weight is 514.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of quinazolin-4-one derivatives and related compounds have been extensively explored. These compounds are synthesized through various chemical reactions involving intermediates like anthranilic acid, benzoyl chloride, and semicarbazide, leading to derivatives with potential analgesic and anti-inflammatory activities. The structure of these synthesized derivatives is established using methods such as thin-layer chromatography, melting point determination, infrared spectroscopy, nuclear magnetic resonance, and mass spectroscopy, providing a foundation for further biological activity studies (Dewangan et al., 2016).
Antimicrobial Activities
Several studies have focused on the antimicrobial potential of quinazolin-4-one derivatives. Novel derivatives have been synthesized and tested against a range of bacteria and fungi, showing promising results. For instance, specific derivatives exhibited potent in vitro anti-microbial activity against various Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential of these compounds as antibacterial and antifungal agents (Mohamed et al., 2010).
Anticancer Evaluation
The anticancer activities of 1,3,4-oxadiazole and quinazolinone derivatives have been evaluated in vitro, showing that certain compounds possess significant growth inhibitory effects on a panel of cancer cell lines. This highlights the therapeutic potential of these derivatives in cancer treatment, providing a basis for further investigation into their mechanism of action and efficacy (Salahuddin et al., 2014).
Antitumor Activity and Molecular Docking
Further research into the antitumor activity of quinazolinone analogues has demonstrated broad-spectrum efficacy against various cancer cell lines. Molecular docking studies have provided insights into the compounds' mechanisms of action, potentially through the inhibition of specific cancer-related enzymes or pathways, indicating their promise as novel antitumor agents (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O6S/c31-25-17-3-1-2-4-18(17)27-26(30(25)11-15-5-7-19-21(9-15)34-13-32-19)37-12-23-28-24(29-36-23)16-6-8-20-22(10-16)35-14-33-20/h1-10H,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPECUBQODZNUCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=NC(=NO5)C6=CC7=C(C=C6)OCO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

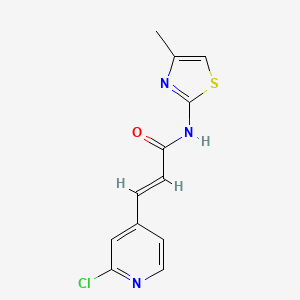
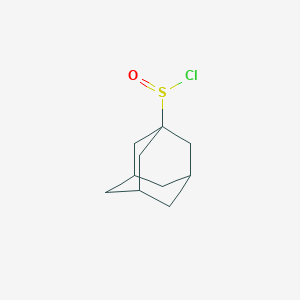

![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2388409.png)
![3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2388411.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2388412.png)
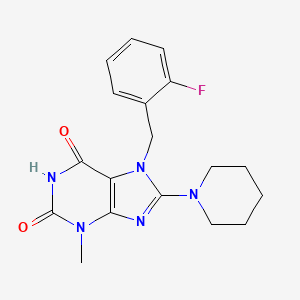
![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2388416.png)
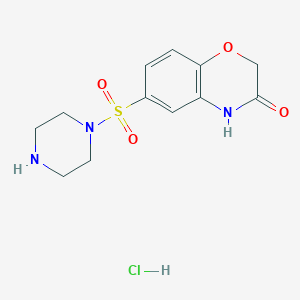
![Methyl (E)-4-(9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decan-2-yl)-4-oxobut-2-enoate](/img/structure/B2388418.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388420.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide](/img/structure/B2388421.png)
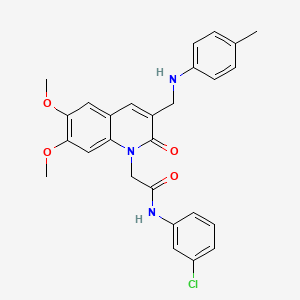
![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2388426.png)